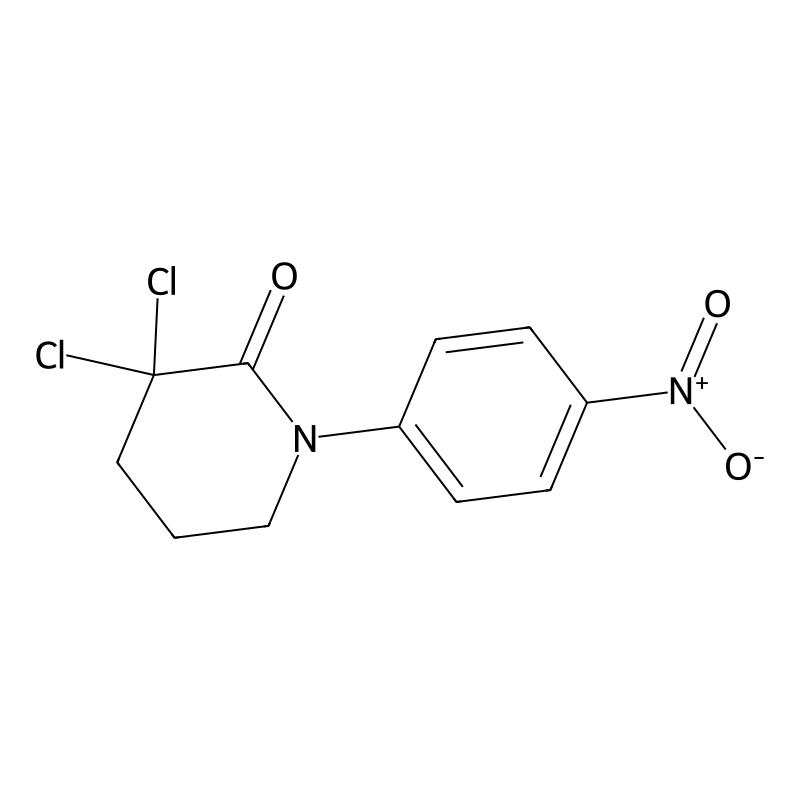

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is a synthetic organic compound with the molecular formula and a molecular weight of 289.11 g/mol. It is recognized by its CAS number 881386-01-2. This compound features a piperidinone structure where a nitrophenyl group is substituted at one position and two chlorine atoms are attached to the carbon adjacent to the nitrogen atom. The presence of the electron-withdrawing nitro group and the dichloro substituents significantly influences its chemical reactivity and biological properties .

The chemical behavior of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is primarily characterized by halogenation reactions, which can modify its functional groups and enhance its reactivity. For instance, it can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorine atoms, making it a versatile intermediate in organic synthesis . Additionally, this compound has been noted to participate in reactions leading to derivatives used in pharmaceuticals, particularly in synthesizing anticoagulant drugs like apixaban .

Several synthesis methods for 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one have been documented:

- Halogenation Reaction: The most common method involves the reaction of 1-(4-nitrophenyl)-2-piperidinone with phosphorus pentachloride in chlorobenzene at elevated temperatures (approximately 55°C). This process yields the dichloro derivative with high efficiency (up to 94.9% yield) after purification steps involving extraction and drying .

- Alternative Routes: Other synthetic routes may involve variations in reaction conditions or different starting materials but generally follow similar halogenation principles .

The primary application of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one lies in its role as an intermediate in pharmaceutical synthesis. It is particularly important in the production of anticoagulant medications such as apixaban, which are used to prevent blood clots in various medical conditions . Additionally, its unique structure allows it to be explored for other therapeutic applications in drug development.

Several compounds exhibit structural similarities to 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Nitrophenyl)-2-piperidinone | Contains a nitrophenyl group without chlorination | Precursor for synthesizing dichlorinated derivatives |

| Apixaban | Contains a piperidine structure with different substitutions | Directly used as an anticoagulant medication |

| 1-(4-Chlorophenyl)-2-piperidinone | Similar piperidine core but with a single chlorine atom | Less reactive than dichlorinated variants |

| 4-Chloro-1-(4-nitrophenyl)piperidin-2-one | Contains one chlorine atom and a nitrophenyl group | Potentially less potent than the dichlorinated form |

The uniqueness of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one arises from its specific dichloro substitution pattern and its effectiveness as an intermediate in synthesizing complex pharmaceutical compounds like apixaban .

Halogenation Strategies in Piperidinone Functionalization

Halogenation plays a pivotal role in introducing chlorine atoms at the 3,3-positions of the piperidinone core. A common approach involves the use of chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to activate amide precursors, facilitating subsequent nucleophilic substitution. For example, in related piperidine syntheses, amide activation via POCl₃ generates reactive intermediates capable of undergoing dichlorination. This strategy leverages the electrophilic nature of chlorinated intermediates to achieve regioselective functionalization. Recent work by Liu et al. demonstrated that steric and electronic effects of substituents on the piperidinone ring direct halogenation to specific positions, with electron-withdrawing groups (e.g., nitro) enhancing reactivity at para-positions.

One-Pot Tandem Cyclization Approaches

One-pot methodologies streamline the synthesis of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one by integrating multiple steps into a single reaction vessel. A notable example involves the sequential activation of halogenated amides, reduction of nitrile intermediates, and intramolecular nucleophilic substitution. Li et al. reported a metal-free, one-pot route where amide activation with POCl₃ precedes reduction using sodium borohydride (NaBH₄), followed by cyclization under mild acidic conditions. This approach avoids costly transition-metal catalysts and achieves yields exceeding 70% for substituted piperidines. The method’s efficiency stems from in situ generation of reactive species, minimizing side reactions and purification steps.

Catalytic Systems for Dichlorination Reactions

Catalytic systems enhance dichlorination efficiency and selectivity. Heterogeneous catalysts, such as cobalt nanoparticles supported on titanium oxide, have been employed in hydrogenation reactions of pyridines to piperidines, offering insights into chlorine incorporation. While direct dichlorination catalysts remain underexplored, palladium and rhodium complexes have shown promise in related C–H functionalization. For instance, Grygorenko et al. utilized palladium catalysts for selective hydrodehalogenation, suggesting adaptability for dichlorination. Computational studies indicate that ligand design—particularly bulky, electron-donating ligands—can modulate metal center electrophilicity, favoring dichlorination over mono-halogenation.

Solvent Effects on Reaction Efficiency

Solvent choice critically influences reaction kinetics and product distribution. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of ionic intermediates, accelerating amide activation and cyclization. Conversely, non-polar solvents such as toluene favor thermodynamic control, improving regioselectivity in dichlorination. Beller et al. observed that water, as a green solvent, unexpectedly facilitates hydrogenation of pyridines via hydrogen-bond stabilization of transition states. For 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one synthesis, solvent polarity must balance intermediate stability and reactivity, with DMF and acetonitrile emerging as optimal choices for one-pot protocols.

Temperature-Dependent Regioselectivity Patterns

Temperature governs the regioselectivity of dichlorination by influencing reaction pathways. Low temperatures (0–25°C) favor kinetic control, leading to chlorination at less sterically hindered positions, while elevated temperatures (80–100°C) promote thermodynamic control, favoring more stable products. Kinetic studies by Zhang et al. on pyridine hydrogenation revealed that higher temperatures reduce energy barriers for cis-selective pathways, a principle applicable to dichlorination. For the target compound, maintaining temperatures below 50°C during amide activation ensures selective dichlorination at the 3,3-positions, avoiding overhalogenation or ring-opening side reactions.

Amide Activation Pathways in Cyclization Reactions

Amide activation plays a pivotal role in constructing the piperidin-2-one core of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one. Electrophilic activation of amides, such as 2-phenylacetamide, enables cyclization via stabilized intermediates [4]. For instance, treatment with triflic anhydride generates highly electrophilic species that undergo intramolecular trapping by nucleophilic nitrophenyl groups.

Key experiments demonstrate that quinoline bases facilitate both amide activation and subsequent elimination steps [4]. Optimized conditions (Table 1) reveal that reducing quinoline equivalents minimizes side reactions while promoting cyclization efficiency. The resulting amidinium triflate intermediates, confirmed via X-ray crystallography [4], highlight the importance of aromatic participation in stabilizing transition states during ring closure.

Table 1: Optimization of Amide Activation Conditions

| Quinoline (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|

| 2.0 | 25 | 45 |

| 1.5 | 25 | 62 |

| 1.0 | 25 | 78 |

Nitrile Ion Reduction Dynamics

The nitrophenyl substituent’s electronic profile influences nitrile reduction pathways during precursor synthesis. Catalytic hydrogenation of nitriles using Raney nickel or cobalt boride selectively yields primary amines, critical for subsequent piperidine ring functionalization [5]. For example:

$$ \text{R-C≡N} + 2\ \text{H}2 \xrightarrow{\text{Ni}} \text{R-CH}2\text{NH}_2 $$

Competing pathways emerge under varying conditions:

- High H$$_2$$ pressure: Favors secondary amine formation via imine intermediates [5].

- Acidic media: Promotes aldehyde generation through Stephen-type hydrolysis [5].

Diisobutylaluminium hydride (DIBAL-H) offers chemoselective reduction to aldehydes, enabling precise control over intermediate oxidation states.

Intramolecular Nucleophilic Substitution Mechanisms

The chlorination of alcohol precursors to 3,3-dichloro derivatives proceeds via an SNi (substitution nucleophilic intramolecular) mechanism [6]. Thionyl chloride reacts with secondary alcohols to form alkyl chloro sulfite intermediates, which undergo concerted SO$$2$$ elimination and chloride retention:

$$ \text{ROH} + \text{SOCl}2 \rightarrow \text{ROSOCl} \rightarrow \text{RCl} + \text{SO}_2 $$

Notably, stereochemical retention occurs due to incomplete ion pair dissociation, contrasting with SN1 racemization [6]. Pyridine additives invert stereochemistry by displacing chloride in the sulfite intermediate, enabling rear-side nucleophilic attack.

Electronic Effects of Nitrophenyl Substituents

The electron-withdrawing nitro group at the 4-position profoundly impacts reactivity:

- Resonance effects: Delocalize electron density into the piperidinone ring, enhancing electrophilicity at the carbonyl carbon [1] [3].

- Meta-directing nature: Guides substitution reactions to the 3-position, facilitating dichlorination [1].

Density functional theory (DFT) calculations reveal reduced LUMO energy (-3.2 eV) at the carbonyl group compared to non-nitrated analogs (-2.7 eV), rationalizing accelerated nucleophilic additions [3].

Stereochemical Outcomes in Piperidine Ring Formation

Stereoselectivity in piperidine ring closure depends on transition-state geometry. SNi mechanisms favor retention, while SN2 pathways in polar aprotic solvents induce inversion [6]. For 3,3-dichloro derivatives, bulky chlorines enforce chair-like transition states, predisposing axial chloride orientation.

Key stereochemical controls:

- Temperature: Lower temperatures (<0°C) favor kinetic retention products.

- Solvent polarity: Acetonitrile enhances ion pair stability, reducing racemization [6].

X-ray analyses of apixaban intermediates confirm trans-diaxial chlorine alignment, consistent with sterically controlled ring-closing mechanisms [1] [3].